Antimicrobial Activity: 4-Chloroanilino vs. 4-Fluoroanilino and 4-Bromoanilino Analogs
In a head‑to‑head study of eight 4‑arylamino‑3‑nitrocoumarins, the 4‑chloroanilino derivative (target compound) exhibited an MIC of 62.5 µg/mL against Staphylococcus aureus ATCC 25923, which was 2‑fold more potent than the 4‑fluoro analog (MIC 125 µg/mL) and equipotent to the 4‑bromo analog. Against Escherichia coli ATCC 25922, the 4‑chloro derivative showed an MIC of 125 µg/mL, a 2‑fold improvement over the 4‑bromo analog (250 µg/mL), while the 4‑fluoro derivative was inactive at the highest concentration tested (>500 µg/mL). These data demonstrate that the chloro substituent provides a balanced antimicrobial profile not achievable with fluoro or bromo substitution. [1]
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Gram‑positive and Gram‑negative bacteria |
|---|---|
| Target Compound Data | S. aureus MIC 62.5 µg/mL; E. coli MIC 125 µg/mL |
| Comparator Or Baseline | 4‑Fluoroanilino analog: S. aureus MIC 125 µg/mL, E. coli >500 µg/mL; 4‑Bromoanilino analog: S. aureus MIC 62.5 µg/mL, E. coli MIC 250 µg/mL |
| Quantified Difference | 2‑fold superior to 4‑fluoro vs. S. aureus; 2‑fold superior to 4‑bromo vs. E. coli |
| Conditions | Broth microdilution assay per CLSI guidelines; Mueller‑Hinton broth; 37 °C, 18–24 h incubation |
Why This Matters
This provides direct, quantitative justification for selecting the 4‑chloro derivative over the fluoro or bromo analogs in antimicrobial screening programs when both Gram‑positive and Gram‑negative activity is desired.
- [1] Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Stojanović-Radić, Z., & Palić, R. (2011). Influence of the aryl substituent identity in 4-arylamino-3-nitrocoumarins on their antimicrobial activity. African Journal of Pharmacy and Pharmacology, 5(3), 371–375. View Source
